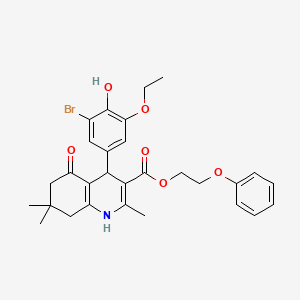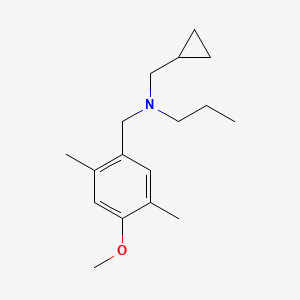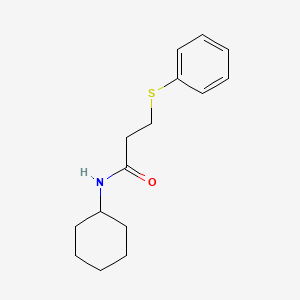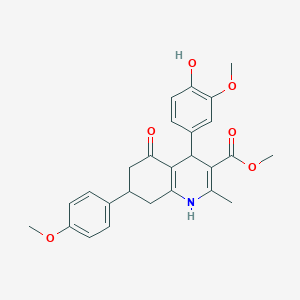![molecular formula C15H24N2 B5184061 N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline, also known as DMMPA, is a chemical compound that belongs to the family of piperidine derivatives. DMMPA has been widely used in scientific research due to its unique properties and potential applications.
作用机制
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. The sigma-1 receptor is involved in the regulation of calcium homeostasis, which affects a variety of cellular processes, including neurotransmitter release, gene expression, and cell survival. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has also been shown to modulate the activity of ion channels and transporters, which can affect the function of neurons and other cells.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and reward processing. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
实验室实验的优点和局限性
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which allows for specific targeting of this receptor. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline is also relatively easy to synthesize and has a high purity and yield. However, N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline. One area of interest is the potential use of N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline as a therapeutic agent for the treatment of neurological disorders. Its ability to modulate neurotransmitter release and protect neurons from damage makes it a promising candidate for further study. Additionally, further research is needed to understand the long-term effects of N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline and its potential side effects. Finally, the development of new synthesis methods for N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline may allow for the production of more potent and selective ligands for the sigma-1 receptor.
合成方法
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline can be synthesized using a variety of methods, including the reductive amination of 4-(2-methyl-1-piperidinyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This method yields N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline with a high purity and yield.
科学研究应用
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has been extensively used in scientific research as a tool for studying the function of neurotransmitter receptors. It has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and cognition. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has also been used as a ligand for the study of the dopamine transporter and the serotonin transporter.
属性
IUPAC Name |
N,N-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-6-4-5-11-17(13)12-14-7-9-15(10-8-14)16(2)3/h7-10,13H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZMWJKAQMPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)


![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)